molecular formula C6F12 B074973 Perfluorohexene-2 CAS No. 1584-00-5

Perfluorohexene-2

Cat. No.: B074973
CAS No.: 1584-00-5
M. Wt: 300.04 g/mol
InChI Key: JBDBBTPNNYKSQX-UHFFFAOYSA-N
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Description

Perfluorohexene-2, also known as 1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene, is a fluorinated organic compound with the molecular formula C6F12. It is a derivative of hexene where hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the fluorination of hexene using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of perfluorohexene-2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Perfluorohexene-2:

This compound stands out due to its unique combination of properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBBTPNNYKSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402088
Record name Perfluoro-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-00-5
Record name Perfluoro-2-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research highlights reactions of perfluorohexene isomers with nucleophiles like amines and alcoholates. What drives this reactivity, and how does it differ from typical alkene chemistry?

A1: Perfluorinated alkenes, unlike typical alkenes, exhibit a reversed polarity due to the high electronegativity of fluorine. This makes the carbon atoms electrophilic, enabling them to readily react with nucleophiles. For example, 3,4-Bis(trifluoromethyl)-perfluorohexene-[3] (a perfluorohexene isomer) reacts with diethylamine, resulting in the substitution of a fluorine atom with the diethylamine group []. This contrasts with typical alkene reactions, which often involve electrophilic attack on the electron-rich double bond.

Q2: One study mentions the formation of a surfactant after reacting a perfluorohexene derivative with sodium allyl alcoholate and subsequently modifying the product with silicon compounds. What properties of perfluorinated compounds make them suitable for surfactant applications?

A2: Perfluorinated compounds are known for their low surface energy, excellent chemical resistance, and thermal stability. These properties make them highly desirable in various applications, including surfactants. The study demonstrating the synthesis of silicon-containing surfactants from a perfluorohexene derivative [] highlights the potential of using these compounds as building blocks for materials with unique surface properties, such as water and oil repellency.

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